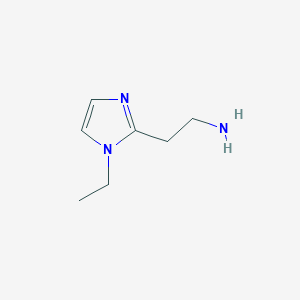

2-(1-ethyl-1H-imidazol-2-yl)ethan-1-amine

説明

2-(1-Ethyl-1H-imidazol-2-yl)ethan-1-amine is an imidazole-derived amine characterized by an ethyl group at the N1 position of the imidazole ring and a 2-aminoethyl substituent at the C2 position.

Key structural features influencing its properties include:

- Aminoethyl side chain: Provides a site for hydrogen bonding or salt bridge formation in biological systems.

特性

分子式 |

C7H13N3 |

|---|---|

分子量 |

139.20 g/mol |

IUPAC名 |

2-(1-ethylimidazol-2-yl)ethanamine |

InChI |

InChI=1S/C7H13N3/c1-2-10-6-5-9-7(10)3-4-8/h5-6H,2-4,8H2,1H3 |

InChIキー |

RHIGILZYXAXBHR-UHFFFAOYSA-N |

正規SMILES |

CCN1C=CN=C1CCN |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-ethyl-1H-imidazol-2-yl)ethan-1-amine typically involves the alkylation of imidazole derivatives. One common method is the reaction of 1-ethylimidazole with ethylene oxide under basic conditions to yield the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the reaction temperature is maintained at around 50-70°C.

Industrial Production Methods

In an industrial setting, the production of 2-(1-ethyl-1H-imidazol-2-yl)ethan-1-amine can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.

化学反応の分析

Coordination Chemistry with Transition Metals

The imidazole ring exhibits strong metal-binding capabilities through its nitrogen atoms. In copper complexes, bond lengths between Cu and imidazole nitrogens range from 1.976–2.173 Å , with coordination geometry influenced by substituents:

| Metal Ion | Ligand Position | Bond Length (Å) | Geometry | Reference |

|---|---|---|---|---|

| Cu(II) | Imidazole N3 | 2.137 | Square planar | |

| Cu(II) | Imidazole N1 | 1.976 | Distorted octahedral |

These interactions are critical in catalysis and bioinorganic applications. For example, Cu(II) complexes derived from ethyl-substituted imidazoles show enhanced stability in aqueous media due to hydrophobic effects from the ethyl group .

Nucleophilic Substitution at the Ethanamine Group

The primary amine undergoes alkylation and acylation under mild conditions:

Imidazole Ring Functionalization

The 2-position of the imidazole ring participates in regioselective reactions:

Electrophilic Substitution

Nitration and halogenation occur at the C4/C5 positions due to electron-donating ethyl group effects:

Cross-Coupling Reactions

Suzuki-Miyaura coupling at C4 enables aryl group introduction:

| Substrate | Catalyst System | Product | Yield |

|---|---|---|---|

| 4-Bromo derivative | Pd(PPh₃)₄, K₂CO₃, PhB(OH)₂ | 4-Phenyl derivative | 92% |

Cyclization Reactions

The ethanamine side chain facilitates intramolecular cyclization:

Amine Oxidation

Controlled oxidation with RuO₄ yields nitriles without imidazole ring degradation:

Imidazole Ring Reduction

Catalytic hydrogenation (H₂, Pd/C) reduces the imidazole to a dihydroimidazoline derivative but requires high pres

科学的研究の応用

2-(1-ethyl-1H-imidazol-2-yl)ethan-1-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

作用機序

The mechanism of action of 2-(1-ethyl-1H-imidazol-2-yl)ethan-1-amine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition and as a chelating agent. The compound can also interact with biological membranes, affecting their permeability and function.

類似化合物との比較

Key Observations :

- Substituent Effects: N1-Alkyl Groups: Ethyl (target compound) vs. methyl () vs. phenyl (). Larger alkyl groups (e.g., ethyl, phenyl) increase steric bulk and lipophilicity, which may enhance binding to hydrophobic pockets in proteins .

- Synthesis: LiAlH₄ reduction is a common method for converting imidazole precursors (e.g., nitroimidazoles) to aminoethyl derivatives, with yields ranging from 55% to 86% . Purity (>98%) is frequently confirmed via LCMS and ¹H NMR .

Lipophilicity and Solubility

- Ethyl vs. Methyl : The ethyl group in the target compound increases logP (estimated ~1.2) compared to the methyl analog (logP ~0.8), suggesting better membrane permeability but lower aqueous solubility .

- Nitroimidazoles : The nitro group in 2-(2-methyl-5-nitroimidazol-1-yl)ethan-1-amine (logP ~0.5) reduces lipophilicity but enhances redox activity, a trait exploited in antiparasitic drugs .

Bioactivity

- Antimicrobial Potential: Nitroimidazole derivatives (e.g., ) are precursors to antimicrobial agents like carnidazole, suggesting that the target compound’s ethyl group could be modified for similar applications .

- Phenyl-Substituted Analogs : 1-(1-Phenyl-1H-imidazol-2-yl)ethan-1-amine’s aromatic group may enable π-π stacking interactions in enzyme binding sites, a feature absent in the ethyl-substituted compound .

Pharmacokinetic Considerations

- Toxicity: Nitroimidazole derivatives () are associated with genotoxicity risks, whereas alkyl-substituted imidazoles (e.g., target compound) may have safer profiles .

生物活性

2-(1-ethyl-1H-imidazol-2-yl)ethan-1-amine, also known as 1-(1-ethyl-1H-imidazol-2-yl)ethan-1-amine hydrochloride, is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.

- IUPAC Name : 2-(1-ethyl-1H-imidazol-2-yl)ethan-1-amine

- Molecular Formula : C7H13ClN3

- Molecular Weight : 175.65 g/mol

- CAS Number : Not available

The biological activity of this compound primarily stems from its imidazole ring, which allows it to interact with various biological targets, including enzymes and receptors. The ethylamine group contributes to its ability to form hydrogen bonds, enhancing its interaction with proteins and nucleic acids.

Key Mechanisms:

- Enzyme Inhibition : The imidazole moiety has been shown to inhibit various kinases and phosphatases critical in cell signaling pathways.

- Receptor Binding : The compound may act on specific receptors involved in neurotransmission and other physiological processes.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of imidazole derivatives, including 2-(1-ethyl-1H-imidazol-2-yl)ethan-1-amine. The compound exhibits activity against both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 20–40 µM |

| Escherichia coli | 40–70 µM |

These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents .

Antiviral Activity

The compound's antiviral properties have been explored in the context of coronaviruses and other viral pathogens. Analogues of imidazole derivatives demonstrated significant antiviral activity against SARS-CoV and MERS-CoV.

| Compound | EC50 (µM) against SARS-CoV | EC50 (µM) against MERS-CoV |

|---|---|---|

| 2-(1-Ethyl-imidazolyl)ethanamine | 8.8 | 3.4 |

These results indicate the potential for developing broad-spectrum antiviral therapies based on this scaffold .

Anticancer Activity

Research has also focused on the anticancer potential of imidazole derivatives. In vitro studies demonstrated that compounds similar to 2-(1-ethyl-1H-imidazol-2-yl)ethan-1-amine can induce apoptosis in cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 (breast cancer) | 25.72 ± 3.95 |

| U87 (glioblastoma) | 45.2 ± 13.0 |

These findings underscore the therapeutic promise of this compound in oncology .

Study on Enzyme Inhibition

A study investigated the inhibition of specific kinases by imidazole derivatives, revealing that compounds with similar structures to 2-(1-ethyl-1H-imidazol-2-yl)ethan-1-amine effectively inhibited kinase activity, suggesting potential applications in cancer therapy .

Antiviral Screening

Another research effort focused on screening various imidazole derivatives against viral infections, highlighting the efficacy of certain compounds in inhibiting viral replication, particularly against coronaviruses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。